6-hydroxy-5-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-3-(4-methylphenyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-HYDROXY-5-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]-3-(4-METHYLPHENYL)-2,4(1H,3H)-PYRIMIDINEDIONE is a complex organic compound with a unique structure that combines elements of pyrazole and pyrimidinedione
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-HYDROXY-5-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]-3-(4-METHYLPHENYL)-2,4(1H,3H)-PYRIMIDINEDIONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole intermediate, followed by its condensation with a suitable aldehyde to form the pyrazolylidene derivative. This intermediate is then reacted with a substituted pyrimidinedione under controlled conditions to yield the final product. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
6-HYDROXY-5-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]-3-(4-METHYLPHENYL)-2,4(1H,3H)-PYRIMIDINEDIONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-HYDROXY-5-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]-3-(4-METHYLPHENYL)-2,4(1H,3H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-HYDROXY-3-(4-METHYLPHENYL)-2,4(1H,3H)-PYRIMIDINEDIONE: Similar structure but lacks the pyrazole moiety.
3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN: Contains the pyrazole moiety but lacks the pyrimidinedione structure.
Uniqueness
6-HYDROXY-5-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]-3-(4-METHYLPHENYL)-2,4(1H,3H)-PYRIMIDINEDIONE is unique due to its combination of pyrazole and pyrimidinedione structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H18N4O4 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
6-hydroxy-5-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]-1-(4-methylphenyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H18N4O4/c1-13-8-10-15(11-9-13)25-20(28)18(19(27)23-22(25)30)12-17-14(2)24-26(21(17)29)16-6-4-3-5-7-16/h3-12,28H,1-2H3,(H,23,27,30)/b17-12- |
InChI Key |
RDHCCYLMCJMORD-ATVHPVEESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)/C=C\3/C(=NN(C3=O)C4=CC=CC=C4)C)O |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)C=C3C(=NN(C3=O)C4=CC=CC=C4)C)O |
Origin of Product |
United States |
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